molecular formula C13H17NO4S2 B12552115 4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]- CAS No. 831238-73-4

4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]-

Cat. No.: B12552115
CAS No.: 831238-73-4
M. Wt: 315.4 g/mol
InChI Key: FAYXRZUJRCCVQP-UHFFFAOYSA-N
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Description

4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]- is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This compound features a thiazolidine ring with a carbonyl group at the 4-position, a hydroxypropyl group at the 3-position, and a methylsulfonylphenyl group at the 2-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]- typically involves the cyclization of thiosemicarbazones with α-halo acids or their derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to facilitate the cyclization process .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like dihydroorotate dehydrogenase, which plays a crucial role in pyrimidine biosynthesis. This inhibition can lead to the disruption of cellular processes in pathogens, making it effective against various microbial infections .

Comparison with Similar Compounds

Similar Compounds

    1,3-Thiazoles: Known for their trypanocidal and leishmanicidal activities.

    5-Arylidene-4-thiazolidinones: Exhibits anticancer, antimicrobial, and antitubercular properties.

Uniqueness

4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]- stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry.

Properties

CAS No.

831238-73-4

Molecular Formula

C13H17NO4S2

Molecular Weight

315.4 g/mol

IUPAC Name

3-(3-hydroxypropyl)-2-(4-methylsulfonylphenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H17NO4S2/c1-20(17,18)11-5-3-10(4-6-11)13-14(7-2-8-15)12(16)9-19-13/h3-6,13,15H,2,7-9H2,1H3

InChI Key

FAYXRZUJRCCVQP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2N(C(=O)CS2)CCCO

Origin of Product

United States

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